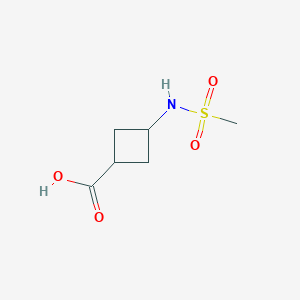![molecular formula C9H9Cl2N5 B7590930 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline](/img/structure/B7590930.png)
3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline, also known as DMTA, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of anilines and is structurally similar to other anilines, such as 4-chloroaniline and 2,4-dichloroaniline. DMTA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
作用机制
The mechanism of action of 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in cells. For example, 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline has also been shown to inhibit the activity of nitric oxide synthases, which are involved in the production of nitric oxide, a signaling molecule that plays a key role in many physiological processes.
Biochemical and Physiological Effects:
3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline has a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline can inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and modulate the activity of enzymes and proteins involved in cellular signaling pathways. In vivo studies have shown that 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline can affect blood pressure, heart rate, and respiratory rate, and can cause liver and kidney damage at high doses.
实验室实验的优点和局限性
One of the main advantages of using 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline in lab experiments is its versatility. 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline can be easily synthesized and purified, and can be used in a wide variety of experimental systems, including cell-based assays, animal models, and materials synthesis. Another advantage of 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline is its relatively low toxicity, which allows for higher concentrations to be used in experiments without causing significant harm to cells or animals. However, one limitation of 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline is its potential for off-target effects, due to its ability to interact with a wide variety of enzymes and proteins. This can make it difficult to interpret experimental results and can lead to false positives or false negatives.
未来方向
There are many potential future directions for research involving 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline. One area of focus could be the development of novel anticancer agents based on the structure of 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline. Another area of focus could be the use of 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline as a tool to study the function of enzymes and proteins involved in cellular signaling pathways. Additionally, 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline could be used as a building block for the synthesis of new materials with unique properties, such as catalytic activity or gas storage capacity. Finally, further studies are needed to fully understand the mechanism of action of 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline and its potential for both therapeutic and toxic effects.
合成方法
The synthesis of 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline involves a multi-step process, starting with the reaction of 2-methyl-5-nitrotetrazole with 3,4-dichloroaniline in the presence of a reducing agent, such as iron powder or zinc dust. This reaction yields 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]nitrobenzene, which is then reduced to 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline using a suitable reducing agent, such as hydrogen gas or sodium borohydride. The final product is purified using standard techniques, such as recrystallization or column chromatography.
科学研究应用
3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline has been used in a wide variety of scientific research applications, including drug discovery, chemical biology, and materials science. In drug discovery, 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline has been used as a lead compound for the development of novel anticancer agents, due to its ability to inhibit the growth of cancer cells in vitro. In chemical biology, 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline has been used as a tool to study the function of proteins and enzymes, such as cytochrome P450s and nitric oxide synthases. In materials science, 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks.
属性
IUPAC Name |
3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N5/c1-16-14-9(13-15-16)5-12-6-2-3-7(10)8(11)4-6/h2-4,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGNOYFVYTUIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CNC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-(4-methoxyphenyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B7590853.png)

![N-[4-[1-[3,5-bis(trifluoromethyl)phenyl]ethylcarbamothioylamino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7590870.png)
![[4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B7590871.png)


![(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7590883.png)


![N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide](/img/structure/B7590894.png)
![3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid](/img/structure/B7590896.png)


